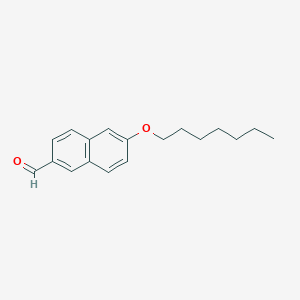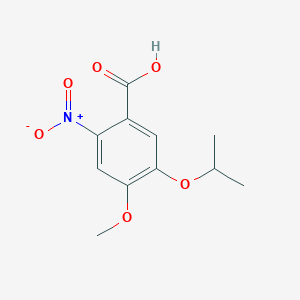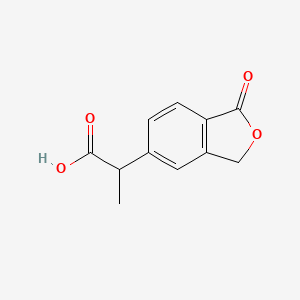
7-Bromo-2-methoxynaphthalene-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-2-methoxynaphthalene-1-carbaldehyde is an organic compound with the molecular formula C12H9BrO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a bromine atom and a methoxy group attached to the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-methoxynaphthalene-1-carbaldehyde typically involves the bromination of 2-methoxynaphthalene followed by formylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The formylation step can be carried out using a Vilsmeier-Haack reaction, which involves the use of a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
化学反応の分析
Types of Reactions
7-Bromo-2-methoxynaphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with an amino group using ammonia or an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Ammonia (NH3) or primary amines in the presence of a catalyst.
Major Products Formed
Oxidation: 7-Bromo-2-methoxynaphthalene-1-carboxylic acid.
Reduction: 7-Bromo-2-methoxynaphthalene-1-methanol.
Substitution: 7-Amino-2-methoxynaphthalene-1-carbaldehyde.
科学的研究の応用
7-Bromo-2-methoxynaphthalene-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 7-Bromo-2-methoxynaphthalene-1-carbaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromine and methoxy groups can influence the compound’s reactivity and binding affinity, making it a useful tool in studying molecular interactions.
類似化合物との比較
Similar Compounds
6-Bromo-2-methoxynaphthalene-1-carbaldehyde: Similar structure but with the bromine atom at a different position.
1-Bromo-2-methoxynaphthalene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2-Methoxynaphthalene: Lacks both the bromine and aldehyde groups, resulting in different chemical properties.
Uniqueness
7-Bromo-2-methoxynaphthalene-1-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group on the naphthalene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research.
特性
分子式 |
C12H9BrO2 |
|---|---|
分子量 |
265.10 g/mol |
IUPAC名 |
7-bromo-2-methoxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H9BrO2/c1-15-12-5-3-8-2-4-9(13)6-10(8)11(12)7-14/h2-7H,1H3 |
InChIキー |
VXUXLGLMYZMXEC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C=CC(=C2)Br)C=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]phenol](/img/structure/B13878779.png)
![2-methylsulfanyl-6-phenyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13878787.png)


![Methyl 2-[1-(3-cyanophenyl)ethyl-methylamino]propanoate](/img/structure/B13878797.png)
![6-benzyl-2-(1H-pyrazol-4-yl)-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13878800.png)







